2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzofuran and a benzothiophene moiety. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting with the preparation of the benzofuran and benzothiophene intermediates. The benzofuran moiety can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings . The benzothiophene moiety can be synthesized using a Rhodium-catalyzed reaction with alkynyl thiadiazoles . The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.
Chemical Reactions Analysis
2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzothiophene moieties are known to interact with various enzymes and receptors, leading to the modulation of biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other benzofuran and benzothiophene derivatives, such as:
Benzofuran derivatives: Known for their anti-tumor and antibacterial activities.
Benzothiophene derivatives: Used in the development of anticancer agents. The uniqueness of 2-{[(5-Methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its combined structure, which enhances its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N2O4S/c1-25-12-6-7-15-14(9-12)11(10-26-15)8-17(23)22-20-18(19(21)24)13-4-2-3-5-16(13)27-20/h6-7,9-10H,2-5,8H2,1H3,(H2,21,24)(H,22,23) |
InChI Key |
GVPZIMVNEWGKBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Origin of Product |
United States |
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